molecular formula C12H12N2O4S B1608510 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione CAS No. 220510-17-8

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Cat. No. B1608510
M. Wt: 280.3 g/mol
InChI Key: QKCWUYHXHMXOLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-PSID and its derivatives have been synthesized from pyrrolidine-2,4-dione (tetramic acid). These derivatives have been explored for their potential in forming various heterotricyclic compounds, including pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives.


Molecular Structure Analysis

The molecular formula of 5-PSID is C12H12N2O4S, and it has a molecular weight of 280.3 g/mol .

Scientific Research Applications

Synthesis and Derivative Formation

  • 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione and its derivatives, synthesized from pyrrolidine-2,4-dione (tetramic acid), have been explored for their potential in forming various heterotricyclic compounds. These derivatives include pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, contributing to the field of organic synthesis and medicinal chemistry (Sorokina et al., 2007).

Anticonvulsant Activity

  • Some synthesized 3,5-disubstituted pyrrolidine-2,4-diones, including 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione derivatives, have demonstrated anticonvulsant activity. This highlights their potential application in the development of new therapeutic agents for treating seizure disorders (Sorokina et al., 2007).

Cytotoxic Activity and ROS Generation

  • Selenium-containing dispiro indolinones, which can be related to 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione derivatives, show significant cytotoxic activity against cancer cell lines. These compounds also influence the level of intracellular reactive oxygen species (ROS), suggesting their potential application in cancer research and treatment (Novotortsev et al., 2021).

Conversion to Maleimide and Mechanistic Studies

  • Studies involving the conversion of pyrrolidine-2,5-dione to maleimide, and the exploration of the properties and synthesis of these compounds, provide insights into their applications in organic synthesis and drug development. Understanding the properties and reactivity of these compounds is crucial for advancing pharmaceutical chemistry (Yan et al., 2018).

Antidepressant Potential

  • Research on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, structurally related to 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, has revealed their high affinity for serotonin receptors. These compounds have shown promising results in antidepressant activity models, suggesting their potential application in the development of new treatments for depression (Wróbel et al., 2019).

Antitumor and Anti-inflammatory Properties

  • Certain isatin derivatives, including those based on 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, have been evaluated for their anticonvulsant, antitumor, and anti-inflammatory activities. These studies highlight the compound's potential in developing new therapeutic agents for various diseases, including cancer and inflammatory disorders (Fayed et al., 2021).

properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCWUYHXHMXOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399500
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

CAS RN

220510-17-8
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cold solution of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonylchloride (2.00 g, 8.14 mmol) in a 1:1 mixture of THF: CHCl3 (96 mL) was added drop-wise via syringe pump over a period of 1 hr a solution of pyrrolidine (0.885 mL, 10.6 mmol) and N,N-diisopropylethyl amine (2.84 mL, 16.3 mmol, 2 eq) in chloroform (16 mL) under a dry N2 atmosphere with cooling in an ice bath. After stirring for 1 h., the reaction was concentrated. The crude product was purified on Biotage KP silica gel eluting with 80/20 CH2Cl2/EtOAc to give the title compound as a greenish-yellow solid (0.88 g, 39% yield). NMR (300 Mz, DMSO-d6): consistent. MS: (ES−) m/z 279 [M−H].
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16 mL
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Firoozpour, L Gao, S Moghimi, P Pasalar… - Journal of enzyme …, 2020 - Taylor & Francis
In this paper, a new series of isatin-sulphonamide based derivatives were designed, synthesised and evaluated as caspase inhibitors. The compounds containing 1-(pyrrolidinyl)…
Number of citations: 14 www.tandfonline.com

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